Fmoc-beta-(4-biphenylyl)-Ala-OH;Fmoc-Bip-OH
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Overview
Description
Fmoc-beta-(4-biphenylyl)-Ala-OH, also known as Fmoc-Bip-OH, is a derivative of alanine where the beta position is substituted with a biphenyl group. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly useful in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-(4-biphenylyl)-Ala-OH typically involves the following steps:
Formation of the Biphenyl Alanine Derivative: The initial step involves the synthesis of the biphenyl alanine derivative. This can be achieved through a Friedel-Crafts acylation reaction where biphenyl is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Fmoc Protection: The amino group of the biphenyl alanine derivative is then protected using the Fmoc group.
Industrial Production Methods
Industrial production of Fmoc-beta-(4-biphenylyl)-Ala-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fmoc-beta-(4-biphenylyl)-Ala-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxyl group reacts with the amino group of another amino acid or peptide to form a peptide bond. Common reagents for these reactions include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling additives like hydroxybenzotriazole (HOBt).
Substitution Reactions: The biphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and functionalized derivatives of the biphenyl alanine.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-beta-(4-biphenylyl)-Ala-OH is widely used in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it an ideal choice for solid-phase peptide synthesis (SPPS).
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The biphenyl group can act as a hydrophobic moiety, influencing the folding and stability of peptides and proteins.
Medicine
In medicine, Fmoc-beta-(4-biphenylyl)-Ala-OH is used in the development of peptide-based drugs. Its ability to form stable peptide bonds and its compatibility with various functional groups make it a valuable tool in drug design and development.
Industry
Industrially, this compound is used in the production of synthetic peptides for research and therapeutic purposes. It is also used in the development of novel materials and catalysts .
Mechanism of Action
The mechanism of action of Fmoc-beta-(4-biphenylyl)-Ala-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The biphenyl group can influence the hydrophobic interactions and folding of the resulting peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-beta-(4-methylphenyl)-Ala-OH: Similar to Fmoc-beta-(4-biphenylyl)-Ala-OH but with a methyl group instead of a biphenyl group.
Fmoc-beta-(4-trifluoromethylphenyl)-Ala-OH: Contains a trifluoromethyl group, offering different electronic and steric properties.
Fmoc-beta-(4-aminophenyl)-Ala-OH: Features an amino group, allowing for additional functionalization and reactivity.
Uniqueness
Fmoc-beta-(4-biphenylyl)-Ala-OH is unique due to its biphenyl group, which provides distinct hydrophobic and steric properties. This can influence the folding, stability, and interactions of peptides and proteins, making it a valuable tool in peptide synthesis and drug development.
Properties
Molecular Formula |
C33H30N2O6 |
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Molecular Weight |
550.6 g/mol |
IUPAC Name |
2-amino-3-[4-[4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C33H30N2O6/c34-29(31(36)37)17-20-9-13-22(14-10-20)23-15-11-21(12-16-23)18-30(32(38)39)35-33(40)41-19-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-16,28-30H,17-19,34H2,(H,35,40)(H,36,37)(H,38,39) |
InChI Key |
FHGMXAJOAFVNDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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